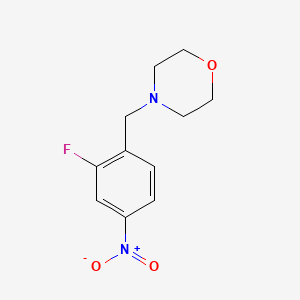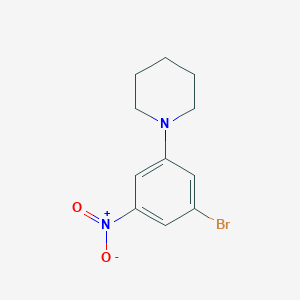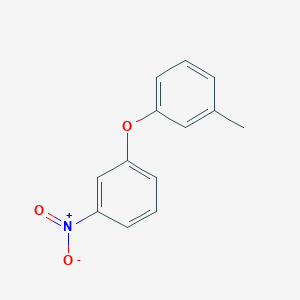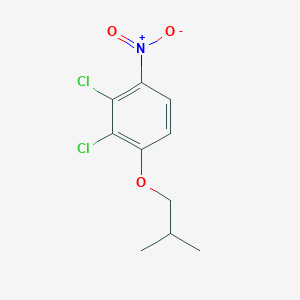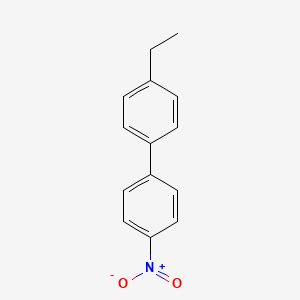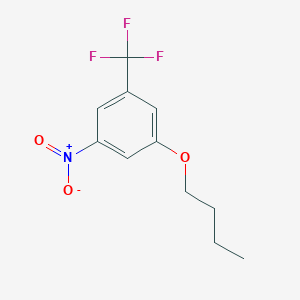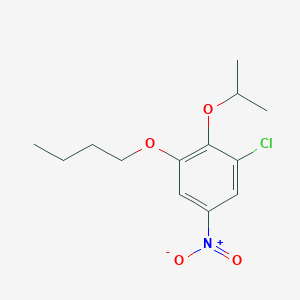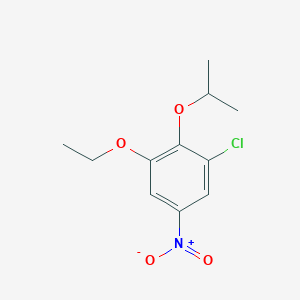![molecular formula C10H13NO4S B8026813 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene](/img/structure/B8026813.png)
1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a nitro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene typically involves the sulfonylation of 4-nitrobenzene with 2-methylpropane sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of sulfonamide or sulfonyl azide derivatives.
Reduction: Formation of 1-[(2-Methylpropane)sulfonyl]-4-aminobenzene.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
科学研究应用
1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Materials Science: Employed in the development of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Probes: Utilized as a chemical probe to study reaction mechanisms and pathways in organic chemistry.
作用机制
The mechanism of action of 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the sulfonyl group acts as an electrophilic center, attracting nucleophiles to form new bonds. In biological systems, the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
相似化合物的比较
1-[(2-Methylpropane)sulfonyl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
4-Nitrobenzenesulfonyl Chloride: Lacks the 2-methylpropane group, making it more reactive and commonly used as a sulfonylating agent.
1-[(2-Methylpropane)sulfonyl]-2-nitrobenzene: Positional isomer with the nitro group in a different position, affecting its chemical properties and reactivity.
Uniqueness: 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene is unique due to the combination of the sulfonyl and nitro groups, which confer distinct reactivity patterns and potential applications. Its specific structure allows for targeted modifications and functionalization, making it a valuable compound in various chemical and industrial processes.
属性
IUPAC Name |
1-(2-methylpropylsulfonyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPPSCTALOECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B8026731.png)
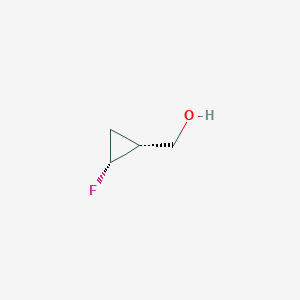
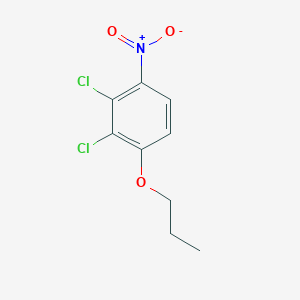
![[(3-Chloro-4-nitrophenyl)methyl]diethylamine](/img/structure/B8026757.png)
